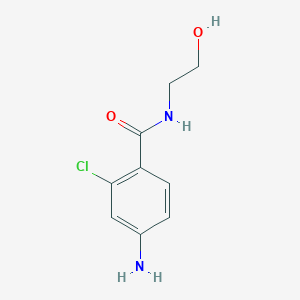

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

描述

4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol. This compound is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a hydroxyethyl group (-CH2CH2OH) attached to a benzamide core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group (-NO2) at the 4-position, forming 4-chloro-2-nitroaniline.

Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group (-NH2), yielding 4-chloro-2-aminobenzamide.

Esterification: The amino group in 4-chloro-2-aminobenzamide is then reacted with ethylene glycol (2-hydroxyethyl) to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

化学反应分析

Types of Reactions: 4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitro group (-NO2).

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Common reagents include sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound nitroso or nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the original amine.

Substitution: Substitution reactions can yield various derivatives, such as hydroxylated or alkylated products.

科学研究应用

4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is a synthetic organic compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol. It contains an amino group, a chloro substituent, and a hydroxyethyl side chain attached to a benzamide structure. This structure makes it a versatile molecule for various chemical applications.

Scientific Research Applications

This compound has diverse applications in various fields.

Pharmaceutical Development

- Lead Compound: It serves as a lead compound in drug discovery, especially for anti-inflammatory and analgesic medications.

- Oncology: It has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis (cell death) in HepG2 liver cancer cells by activating caspase-3 and caspase-9. In vitro cell culture experiments using HepG2 cells have shown increased apoptosis and cell cycle arrest.

- Serotoninergic or dopaminergic antagonism: Some compounds in the 2-alkoxy-4-amino-5-chlorobenzamide family possess potent serotoninergic or dopaminergic antagonistic activity. The combination of dopamine D2 and 5-HT3 receptor antagonistic activity is a strategy for developing therapeutic agents for treating nausea and emesis caused by cancer chemotherapeutic agents, radiation treatment, antiparkinsonian drugs, morphine, and other causes .

Synthesis

This compound is useful in synthesizing derivatives with varied biological activities and chemical properties.

Other uses

- 4-Chloro-N-(2-hydroxyethyl)benzamide is used as an intermediate in synthesizing various organic compounds. It serves as a building block for preparing more complex molecules.

- In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functionality.

- Its structural features make it a candidate for drug design and discovery.

- In the industrial sector, this compound is used to produce specialty chemicals and as a precursor for synthesizing agrochemicals and pharmaceuticals.

作用机制

The mechanism by which 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.

相似化合物的比较

4-chloro-N-(2-hydroxyethyl)-2-nitroaniline

4-chloro-N-(2-hydroxyethyl)benzamide

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide nitroso derivative

This compound nitro derivative

生物活性

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide, a synthetic organic compound with the molecular formula C₉H₁₁ClN₂O₂, has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by an amino group, a chloro substituent, and a hydroxyethyl side chain attached to a benzamide structure. Its unique chemical properties facilitate interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 214.65 g/mol

- Structure : The compound features an amino group (-NH₂), a chloro group (-Cl), and a hydroxyethyl group (-CH₂CH₂OH), which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Anti-Cancer Activity :

- Mechanism : The compound has shown promise in inducing apoptosis (programmed cell death) in HepG2 liver cancer cells by activating caspase-3 and caspase-9 pathways, leading to increased cell cycle arrest and apoptosis.

- In Vitro Studies : In cell culture experiments, treatment with this compound resulted in significant apoptotic effects, suggesting its potential as an anti-cancer agent.

-

Anti-Inflammatory Properties :

- Mechanism : The presence of the amino and hydroxyethyl groups enhances the compound's interaction with biological receptors involved in pain and inflammation pathways. It may inhibit specific signaling pathways that contribute to inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis via caspase activation | |

| Anti-Inflammatory | Inhibits pathways involved in pain signaling |

Case Studies

-

Apoptosis Induction in HepG2 Cells :

- In vitro studies demonstrated that this compound significantly increased apoptosis rates in HepG2 cells compared to control groups. The activation of caspases was confirmed through flow cytometry and morphological assessments of treated cells.

-

Anti-Inflammatory Activity :

- Further research highlighted the compound's ability to modulate inflammatory responses. It was found to reduce cytokine production in macrophage cell lines, indicating its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)benzamide | Lacks chlorine atom | More hydrophilic due to absence of chloro group |

| 4-Chloro-N-(2-hydroxyethyl)benzamide | Lacks amino group | Less polar; potential different biological activity |

| 4-Amino-3-chlorobenzamide | Chlorine at position 3 | Different reactivity patterns due to chlorine position |

常见问题

Q. What are the established synthetic routes for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide and structurally related benzamide derivatives?

Synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting 2-chloro-4-aminobenzoic acid derivatives with hydroxyethylamine using coupling agents (e.g., EDCI/HOBt) .

- Protection/deprotection strategies : For example, Boc-protected amines are used to prevent side reactions during benzoylation, followed by HCl-mediated deprotection .

- Optimized conditions : Reactions in dichloromethane (DCM) or methanol (MeOH) at room temperature, with catalysts like pyridine for acid scavenging .

- Purification : Final products are purified via HPLC or recrystallization, achieving yields >75% in optimized protocols .

Example NMR Shifts (Analogous Compounds) :

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Aromatic CH (Cl-subst.) | 7.23–7.66 | |

| NH (amide) | 8.17–8.55 | |

| CH (hydroxyethyl) | 3.96–4.25 |

Q. How can reaction conditions be optimized to improve synthesis yields?

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity of acyl chlorides .

- Temperature control : Room temperature minimizes side reactions (e.g., hydrolysis) .

- Catalysts : Pyridine or DMAP accelerates benzoylation by neutralizing HCl .

- Stoichiometry : Excess amine (1.2–1.5 eq) ensures complete coupling .

Q. What strategies are recommended for designing derivatives to investigate structure-activity relationships (SAR)?

- Substituent variation : Modify the chloro or hydroxyethyl groups to alter hydrophobicity/H-bonding (e.g., trifluoromethyl for enhanced bioavailability) .

- Bioisosteric replacement : Replace the benzene ring with pyridine or thiazole to probe electronic effects .

- Activity testing : Screen against target enzymes (e.g., Trypanosoma brucei inhibitors) using IC assays .

Example SAR Findings :

| Derivative | Substituent | Activity (IC, µM) | Reference |

|---|---|---|---|

| 2,4-Dichloro analog | 4-Chlorophenyl | 0.45 | |

| Trifluoromethyl analog | CF at position 2 | 0.32 |

Q. How can computational methods predict physicochemical properties and target interactions?

- DFT calculations : Optimize geometry and calculate dipole moments (e.g., bond angles in benzamide cores) .

- Molecular docking : Predict binding affinity to targets like Trypanosoma brucei enzymes using AutoDock Vina .

- QSPR models : Correlate logP with solubility using PubChem descriptors .

Key Computational Outputs :

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| logP | 2.8 ± 0.3 | QSPR | |

| Binding Energy (kcal/mol) | -9.2 | Docking |

Q. How should researchers resolve contradictions in spectroscopic data?

- Comparative analysis : Cross-check NMR shifts with literature (e.g., δ 7.23–7.66 ppm for aromatic protons) .

- 2D NMR : Use HSQC or COSY to confirm connectivity in ambiguous regions .

- Impurity profiling : TLC or LC-MS identifies byproducts (e.g., unreacted starting materials) .

Q. How do substitution patterns influence stability under storage conditions?

属性

IUPAC Name |

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMAFTVHUIAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。